molecular formula C8H14O B12643363 cis-3-Vinylcyclohexan-1-ol CAS No. 43101-35-5

cis-3-Vinylcyclohexan-1-ol

Cat. No.: B12643363
CAS No.: 43101-35-5
M. Wt: 126.20 g/mol
InChI Key: ZYBGGGUBHNFAEV-JGVFFNPUSA-N
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Description

cis-3-Vinylcyclohexan-1-ol: is an organic compound with the molecular formula C8H14O. It is a cyclohexanol derivative where the hydroxyl group is attached to the first carbon of the cyclohexane ring, and a vinyl group is attached to the third carbon in the cis configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Vinylcyclohexan-1-ol typically involves the hydrogenation of 3-vinylcyclohexanone. The reaction is carried out under mild conditions using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds as follows: [ \text{3-vinylcyclohexanone} + \text{H}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Vinylcyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 3-vinylcyclohexanone, 3-vinylcyclohexanal.

    Reduction: 3-vinylcyclohexanol.

    Substitution: 3-vinylcyclohexyl halides.

Scientific Research Applications

cis-3-Vinylcyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme-catalyzed reactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and therapeutic agents.

    Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cis-3-Vinylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic functions.

Comparison with Similar Compounds

    cis-3-Hexen-1-ol: Known for its green, leafy odor and used in flavor and fragrance industries.

    cis-3-Hexenyl acetate: Used in perfumes and as a flavoring agent.

    cis-3-Hexenyl salicylate: Employed in the formulation of fragrances and personal care products.

Uniqueness: cis-3-Vinylcyclohexan-1-ol is unique due to its cyclohexane ring structure with a vinyl group, which imparts distinct chemical and physical properties compared to linear alcohols like cis-3-Hexen-1-ol. Its structural configuration allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Properties

CAS No.

43101-35-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1R,3S)-3-ethenylcyclohexan-1-ol

InChI

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2/t7-,8+/m0/s1

InChI Key

ZYBGGGUBHNFAEV-JGVFFNPUSA-N

Isomeric SMILES

C=C[C@H]1CCC[C@H](C1)O

Canonical SMILES

C=CC1CCCC(C1)O

Origin of Product

United States

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